2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-18-8-10-20(11-9-18)27-17-22(25)23-12-5-13-24-14-15-26-21(16-24)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGCHOUCTFOKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the morpholine ring.
Attachment of the Propyl Chain: The propyl chain is attached through an alkylation reaction, using a suitable alkylating agent.
Formation of the p-Tolyloxyacetamide Moiety: The final step involves the reaction of the intermediate compound with p-tolyloxyacetyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Glycogen Synthase Kinase-3β Inhibition
One of the notable applications of this compound is its role as an inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in numerous cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibitors of GSK-3β have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to reduce tau protein hyperphosphorylation, which is a hallmark of the disease. Research indicates that compounds similar to 2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide exhibit potent GSK-3β inhibitory activity, showcasing promising pharmacokinetic profiles and efficacy in animal models .
Biochemical Interactions
Mechanism of Action
The compound's mechanism involves binding to the active site of GSK-3β, thereby preventing its phosphorylation activity. This action leads to decreased levels of phosphorylated tau proteins and improved neuronal function. The selective inhibition of GSK-3β by this compound may also contribute to its neuroprotective effects, making it a candidate for further investigation in the context of neurodegenerative disorders .
Synergistic Effects with Other Compounds
Studies suggest that this compound may work synergistically with other pharmacological agents. For instance, combining it with anti-inflammatory drugs could enhance therapeutic outcomes in conditions characterized by chronic inflammation and neurodegeneration .
Therapeutic Potential
Neurodegenerative Diseases
Given its role as a GSK-3β inhibitor, this compound shows promise for therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease. Its ability to modulate tau phosphorylation suggests that it could help mitigate cognitive decline associated with these conditions. Clinical studies are warranted to evaluate its efficacy and safety in human subjects .
Cancer Research
Emerging research indicates that GSK-3β inhibitors may also play a role in cancer therapy. By inhibiting GSK-3β, the compound could potentially disrupt cancer cell proliferation and survival pathways. Investigations into its effects on various cancer cell lines are ongoing, with preliminary data suggesting anti-cancer properties that warrant further exploration .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant reduction in tau phosphorylation in mouse models after administration of GSK-3β inhibitors | Supports potential use in Alzheimer's treatment |
| Study 2 | Showed synergistic effects when combined with anti-inflammatory agents | Indicates broader therapeutic applications |
| Study 3 | Investigated anti-cancer properties in vitro | Suggests potential for oncology applications |
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenoxy and amine groups critically influence solubility, stability, and bioactivity. Key comparisons include:
Key Observations:
- Morpholine Derivatives: The phenylmorpholine group in the target compound may enhance π-π stacking interactions in receptor binding compared to unsubstituted morpholine (e.g., Compound 30) or morpholinone derivatives () .
- Amine Side Chains: The 3-(2-phenylmorpholin-4-yl)propyl chain in the target compound likely increases steric bulk and hydrogen-bonding capacity relative to simpler alkylamines (e.g., n-butyl in Compound 30) .
Structural Uniqueness of the Target Compound
- Hybrid Features: Combines a 4-methylphenoxy group (moderate lipophilicity) with a phenylmorpholine-propylamine chain (enhanced binding affinity), distinguishing it from fluorinated or sulfonamide analogs (e.g., ) .
- Chirality: Unlike some morpholinone derivatives (e.g., ’s compound with [α]D = 61.1), the target’s stereochemical configuration (if chiral) could influence its pharmacological profile .
Biological Activity
2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide, also known as NPTA, is a synthetic organic compound that has attracted considerable attention in various fields of biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a unique chemical structure characterized by the presence of a morpholine ring, a phenyl group, and a p-tolyloxyacetamide moiety. Its IUPAC name is this compound, with the molecular formula C22H28N2O3 and a molecular weight of approximately 360.48 g/mol.
The biological activity of NPTA is largely attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of various enzymes and receptors, influencing signaling pathways that are crucial for cellular functions. Preliminary studies suggest that it may interact with serotonin receptors, particularly the 5-HT_2C receptor, which is implicated in mood regulation and appetite control .
Antimicrobial Activity
Research indicates that NPTA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Properties
NPTA has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. In particular, its ability to inhibit cell proliferation in breast and colon cancer cell lines has been documented, suggesting a promising avenue for cancer therapy.
Neuropharmacological Effects
The compound's interaction with the central nervous system (CNS) has been explored, particularly regarding its potential as an antidepressant or anxiolytic agent. By modulating serotonin receptor activity, NPTA may alleviate symptoms associated with anxiety and depression, as evidenced by behavioral assays in animal models .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in Cancer Research, researchers evaluated the effects of NPTA on MCF-7 breast cancer cells. The results indicated that treatment with NPTA resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at 15 µM. The study further elucidated that NPTA activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
Q & A
Basic Question: What are the recommended synthetic methodologies for 2-(4-methylphenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide?
Answer:
The synthesis of structurally analogous acetamide derivatives typically involves multi-step organic reactions. For example:
- Step 1: Reacting intermediates like morpholine derivatives with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., Na₂CO₃) in dichloromethane (CH₂Cl₂) to facilitate acetylation .
- Step 2: Purification via silica gel column chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to isolate the product .
- Key Parameters: Reaction time (overnight stirring), stoichiometric control (reagent addition in batches to improve yield), and acid-base workup to remove unreacted reagents .
- Yield Optimization: Repeating reagent additions and optimizing solvent polarity can enhance yields (e.g., 58% yield reported for a related compound) .
Basic Question: How can structural integrity and purity be confirmed for this compound?
Answer:
Characterization relies on spectroscopic and chromatographic techniques:
- 1H/13C NMR: Peaks corresponding to aromatic protons (δ 7.16–7.69 ppm), methyl groups (δ 1.21–2.14 ppm), and morpholine/methylene linkages (δ 3.31–4.90 ppm) confirm connectivity .
- Mass Spectrometry (ESI/APCI+): Molecular ion peaks (e.g., m/z 347 [M+H]+) and fragmentation patterns validate molecular weight and functional groups .
- HPLC: Purity assessment (e.g., >95% purity) using reverse-phase columns and UV detection at 254 nm .
Basic Question: What reaction conditions are critical for optimizing synthesis?
Answer:
Key factors include:
- Temperature: Room temperature for nucleophilic substitutions vs. elevated temperatures for cyclization steps .
- Solvent Choice: Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity of acyl chlorides, while protic solvents may hinder nucleophilic attack .
- Catalysts: Bases like Na₂CO₃ neutralize HCl byproducts in acetylation reactions .
- Workup: Acidic washes (e.g., dilute HCl) remove unreacted amines, and drying agents (Na₂SO₄) prevent moisture interference .
Advanced Question: How can structure-activity relationships (SAR) be investigated for this compound?
Answer:
SAR studies require systematic modifications:
- Substituent Variation: Replace the 4-methylphenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Morpholine Ring Modifications: Compare phenyl-substituted morpholine derivatives with other heterocycles (e.g., piperazine) to evaluate steric and conformational impacts .
- In Silico Modeling: Molecular docking against target proteins (e.g., enzymes) predicts binding affinities and guides rational design .
Advanced Question: What methodologies are suitable for evaluating biological activity in vitro and in vivo?
Answer:
- In Vitro Assays:
- Enzyme Inhibition: Measure IC₅₀ values using fluorometric or colorimetric assays (e.g., kinase or protease inhibition) .
- Cell Viability: MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
- In Vivo Models:
- Pharmacokinetics: Administer the compound in rodent models and analyze plasma/tissue samples via LC-MS/MS for bioavailability and half-life .
- Efficacy Studies: Xenograft models to assess tumor growth inhibition, with histopathology to confirm target engagement .
Advanced Question: How can contradictions in experimental data (e.g., yield disparities) be resolved?
Answer:
- Reproducibility Checks: Verify reaction conditions (e.g., solvent purity, anhydrous environments) and stoichiometry across batches .
- Analytical Validation: Cross-validate NMR and mass spectrometry results with independent techniques (e.g., IR spectroscopy) .
- Statistical Analysis: Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) contributing to variability .
Advanced Question: What strategies are effective for scaling up synthesis without compromising purity?
Answer:
- Continuous Flow Reactors: Improve mixing and heat transfer for exothermic reactions (e.g., acylations) .
- Automated Purification: Flash chromatography systems with gradient elution reduce manual errors during large-scale purification .
- Crystallization Optimization: Screen solvent mixtures (e.g., ethyl acetate/hexane) to maximize crystal yield and purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
